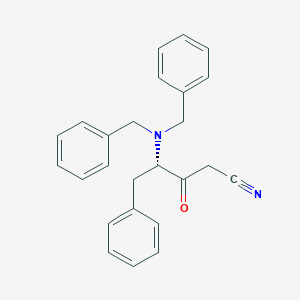

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O/c26-17-16-25(28)24(18-21-10-4-1-5-11-21)27(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16,18-20H2/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTIELGBBUTMMA-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433262 | |

| Record name | 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156732-12-6 | |

| Record name | 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the chiral molecule (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile. This compound holds significance as a potential building block in the development of novel therapeutic agents due to its β-aminoketone and nitrile functionalities. The core of this guide focuses on an asymmetric Mannich-type reaction, a powerful tool for the stereocontrolled formation of carbon-carbon and carbon-nitrogen bonds. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure high yield and enantioselectivity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Chiral β-Amino Ketones and Nitriles

Chiral β-amino ketones and their derivatives are privileged structural motifs found in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Their inherent functionality allows for diverse chemical transformations, making them valuable intermediates in the synthesis of more complex molecules such as γ-amino alcohols and β-amino acids.[3][4] The precise spatial arrangement of the amino and keto groups is often crucial for biological activity, underscoring the importance of stereoselective synthetic methods.[1][5]

The target molecule of this guide, (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile, incorporates both a chiral β-amino ketone backbone and a nitrile group. The nitrile functionality is a versatile precursor to other important functional groups, including carboxylic acids, amides, and amines. The N,N-dibenzyl protecting group offers stability during the reaction and can be readily removed under various conditions. The phenyl group at the 5-position further adds to the structural complexity and potential for diverse biological interactions.

The synthesis of such molecules presents a significant challenge in controlling the stereochemistry at the C4 position. The asymmetric Mannich reaction has emerged as a robust and reliable method to address this challenge, enabling the direct formation of chiral β-amino carbonyl compounds with high enantiopurity.[6][7][8]

The Synthetic Strategy: An Asymmetric Mannich-Type Reaction

The proposed synthetic pathway for (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile is centered around a direct, three-component asymmetric Mannich reaction. This reaction involves the condensation of an enolizable ketone (or its equivalent), an aldehyde, and an amine in the presence of a chiral catalyst. In our case, we will utilize acetonitrile as the pronucleophile, which will act as the ketone equivalent after deprotonation.

The key transformation is the enantioselective addition of the acetonitrile-derived anion to an in-situ generated iminium ion formed from phenylacetaldehyde and dibenzylamine. The stereochemical outcome of this reaction is dictated by the chiral catalyst, which creates a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

Reaction Components and their Roles

-

Acetonitrile (CH₃CN): Serves as the source of the cyanomethyl anion, a potent nucleophile. The acidity of the α-protons of acetonitrile allows for its deprotonation by a suitable base.

-

Phenylacetaldehyde (PhCH₂CHO): The aldehyde component that, upon reaction with dibenzylamine, forms the electrophilic iminium ion.

-

Dibenzylamine ((Bn)₂NH): The secondary amine that forms the iminium ion with phenylacetaldehyde. The bulky benzyl groups can also influence the stereochemical outcome of the reaction.

-

Chiral Catalyst: A crucial component that orchestrates the enantioselective addition. For this synthesis, a chiral organocatalyst such as a cinchona alkaloid derivative or a proline-based catalyst is a suitable choice.[9] Alternatively, a chiral metal complex can be employed.[10][11]

Mechanistic Insights

The catalytic cycle of the asymmetric Mannich reaction generally proceeds through the following key steps:

-

Iminium Ion Formation: Phenylacetaldehyde and dibenzylamine react to form an iminium ion. This step is often reversible.

-

Enolate Formation: The chiral catalyst, acting as a Brønsted base, deprotonates acetonitrile to generate a nucleophilic enolate equivalent. The catalyst remains associated with the enolate, forming a chiral ion pair.

-

Enantioselective C-C Bond Formation: The chiral enolate attacks one of the enantiotopic faces of the iminium ion. The stereochemistry of this step is controlled by the chiral catalyst, which shields one face of the iminium ion, directing the nucleophilic attack to the other face.

-

Product Release and Catalyst Regeneration: The product, (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile, is released, and the chiral catalyst is regenerated to participate in the next catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the synthesis of (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile via an asymmetric Mannich reaction.

Disclaimer: This protocol is a representative example based on established methodologies for similar transformations.[7][8] Optimization of reaction conditions may be necessary to achieve optimal results. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Phenylacetaldehyde | 120.15 | 1.20 g | 10 |

| Dibenzylamine | 197.28 | 1.97 g | 10 |

| Acetonitrile | 41.05 | 20 mL | - |

| Chiral Catalyst (e.g., (S)-Proline) | 115.13 | 115 mg | 1 |

| Solvent (e.g., DMSO) | - | 20 mL | - |

| Hydrochloric Acid (1 M aq.) | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Ethyl Acetate | - | For extraction | - |

| Hexanes | - | For chromatography | - |

Reaction Setup and Procedure

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetaldehyde (1.20 g, 10 mmol) and dibenzylamine (1.97 g, 10 mmol) in dimethyl sulfoxide (DMSO, 20 mL).

-

Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the iminium ion.

-

Add the chiral catalyst, for example, (S)-proline (115 mg, 1 mmol, 10 mol%), to the reaction mixture.

-

Add acetonitrile (20 mL) to the flask.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid (20 mL) and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile as a pale yellow oil.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product.

Visualization of the Synthetic Pathway and Mechanism

To better illustrate the process, the following diagrams have been generated using Graphviz.

Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile.

Proposed Catalytic Cycle

Caption: A simplified representation of the proposed catalytic cycle for the asymmetric Mannich reaction.

Conclusion and Future Perspectives

This technical guide has outlined a robust and efficient synthetic pathway for the enantioselective synthesis of (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile. The cornerstone of this strategy is the asymmetric Mannich reaction, a testament to the power of organocatalysis and stereocontrolled synthesis. The detailed experimental protocol provides a solid foundation for researchers to produce this valuable chiral building block.

Future work could explore the use of different chiral catalysts to further optimize the enantioselectivity and yield of the reaction. Additionally, the synthetic utility of the target molecule can be expanded by transforming the nitrile and ketone functionalities into a variety of other chemical groups, thereby opening avenues for the discovery of novel bioactive compounds. The principles and methodologies discussed herein are broadly applicable to the synthesis of a wide range of chiral β-amino carbonyl compounds, highlighting the versatility of the asymmetric Mannich reaction in modern organic synthesis.

References

- Nowill, R. W., Patel, T. J., et al. (2011). Biocatalytic Strategy Towards Asymmetric β- Hydroxy Nitriles and γ-Amino Alcohols. Tetrahedron Letters.

- Singh, P., & Singh, J. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.

- Al-Harrasi, A., & Hussain, J. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing.

- Various Authors. (2025). Stereoselective Synthesis and Application of β‐Amino Ketones.

- Organic Chemistry Portal. (n.d.).

- Wang, Y., et al. (n.d.). Catalytic Asymmetric Mannich Reaction of α-Fluoronitriles with Ketimines: Enantioselective and Diastereodivergent Construction of Vicinal Tetrasubstituted Stereocenters. NIH.

- Bernardi, L., et al. (2010). Catalytic Enantioselective Mannich-Type Reaction with β-Phenyl Sulfonyl Acetonitrile. The Journal of Organic Chemistry.

- Buchwald, S. L., et al. (n.d.).

- Barbas, C. F., et al. (n.d.). Efficient catalysts for asymmetric Mannich reactions. Semantic Scholar.

- Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.

- Shibasaki, M., et al. (2024). Catalytic Asymmetric Mannich-Type Reaction of α-Haloacetonitriles. PubMed.

- Gawronski, J., & Gawronska, K. (2021).

- Various Authors. (2025).

- Eltoukhee, Y. (2002). Reactions of Ketonic Mannich Bases with Malononitrile and Malononitrile Dimer.

- Feringa, B. L., et al. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.

- Various Authors. (2025). Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide.

- Schreiber, S. L., et al. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.

- Various Authors. (n.d.).

- ChemicalBook. (2023). 4-S-N,N-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile.

- Gualandi, A., & Cozzi, P. G. (n.d.).

- Glennon, R. A., et al. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC - PubMed Central.

- Clayden, J., et al. (2025).

- Barrio, J. R., et al. (n.d.). Enantioselective synthesis of chiral BCPs. PMC - PubMed Central - NIH.

- Various Authors. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.

- Various Authors. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

- Various Authors. (2025). Enantioselective synthesis of α,β-substituted β-amino acids.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. "Biocatalytic Strategy Towards Asymmetric β- Hydroxy Nitriles and γ-Ami" by Randall W. Nowill, Trisha J. Patel et al. [digitalcommons.georgiasouthern.edu]

- 4. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 7. β-Amino ketone synthesis by addition [organic-chemistry.org]

- 8. [PDF] Efficient catalysts for asymmetric Mannich reactions. | Semantic Scholar [semanticscholar.org]

- 9. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update | MDPI [mdpi.com]

- 10. Catalytic Asymmetric Mannich Reaction of α-Fluoronitriles with Ketimines: Enantioselective and Diastereodivergent Construction of Vicinal Tetrasubstituted Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Methodological Framework for the Characterization of Novel β-Keto Nitrile Derivatives: A Hypothetical Case Study on 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile

Disclaimer: As of January 2026, the specific molecule "4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile" is not documented in publicly accessible scientific literature or chemical databases. Therefore, this document does not describe an existing compound. Instead, it serves as an expert-level methodological guide for researchers, scientists, and drug development professionals. It outlines the comprehensive experimental workflow and analytical logic that would be applied to characterize a novel, un-documented molecule with this proposed structure. This guide uses the specified compound as a hypothetical subject to illustrate the principles and techniques of chemical and physical property determination in a drug discovery context.

Introduction

The β-keto nitrile moiety is a valuable pharmacophore in medicinal chemistry, often serving as a key building block for the synthesis of various heterocyclic compounds and as a covalent warhead in targeted inhibitors. The hypothetical structure of this compound suggests a chiral molecule with several key functional groups: a nitrile, a ketone, a chiral amine center, and bulky aromatic substituents (dibenzyl and phenyl). These features imply potential for complex stereoselective interactions with biological targets and present specific challenges and opportunities for characterization.

This guide provides a robust framework for the systematic elucidation of the physicochemical and structural properties of such a novel compound. We will detail the necessary spectroscopic, chromatographic, and physical property assessments, explaining the rationale behind each step and how the data collectively builds a comprehensive profile of the molecule.

Part 1: Structural Elucidation and Verification

The foundational step for any new chemical entity is the unambiguous confirmation of its chemical structure. This involves a multi-pronged spectroscopic approach where data from different techniques are correlated to build a complete picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For our target compound, a suite of NMR experiments would be required.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a proton NMR spectrum to identify the number of distinct proton environments, their multiplicity (splitting patterns), and integration (proton count).

-

Expected Signals: We would anticipate signals for the aromatic protons of the two benzyl groups and the phenyl group, a methine proton at the chiral center (C4), a methylene group (C2), and the benzylic methylene protons. The chemical shifts would provide clues to their electronic environment.

-

-

¹³C NMR & DEPT: Acquire a carbon-13 spectrum to identify the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial to distinguish between CH₃, CH₂, and CH carbons.

-

Expected Signals: Signals for the nitrile (CN), ketone (C=O), aromatic carbons, the chiral methine (C4), and methylene carbons (C2, C5, and benzylic) would be expected.

-

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons). It would be used to establish the connectivity from the C5 phenyl group through the C4 methine to the C2 methylene group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, providing definitive C-H assignments.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺ without significant fragmentation.

-

Mass Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Analysis: The measured mass should be compared to the theoretical exact mass of the proposed formula (C₂₄H₂₂N₂O). The difference should be less than 5 ppm to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: IR Analysis

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Acquire the spectrum typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Look for characteristic absorption bands.

-

Nitrile (C≡N): A sharp, medium-intensity band around 2250 cm⁻¹.

-

Ketone (C=O): A strong, sharp band around 1715 cm⁻¹.

-

C-H (Aromatic): Bands above 3000 cm⁻¹.

-

C-H (Aliphatic): Bands below 3000 cm⁻¹.

-

The following diagram illustrates the logical workflow for structural elucidation.

Caption: Workflow for unambiguous structural verification of a novel compound.

Part 2: Physicochemical Property Determination

Once the structure is confirmed, the next step is to characterize the fundamental physical and chemical properties that are critical for any potential application, especially in drug development.

Physical Properties

This table summarizes the key physical properties to be determined and the standard methodologies.

| Property | Method | Rationale & Significance |

| Melting Point | Digital Melting Point Apparatus | A sharp melting point range is a primary indicator of sample purity. |

| Solubility | Equilibrium Shake-Flask Method | Crucial for formulation and biological testing. Assessed in aqueous buffers (pH 7.4) and organic solvents (DMSO, Ethanol). |

| Lipophilicity (LogP) | HPLC-based or Shake-Flask Method | Predicts membrane permeability and metabolic stability. A key parameter in drug design (e.g., Lipinski's Rule of Five). |

| Chiral Purity (%ee) | Chiral High-Performance Liquid Chromatography (HPLC) | Confirms the enantiomeric excess of the synthesized "4S" stereoisomer, which is critical as different enantiomers can have vastly different biological activities. |

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (%ee)

-

Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, etc.).

-

Mobile Phase Optimization: Develop an isocratic mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol), to achieve baseline separation of the two enantiomers (4S and 4R).

-

Sample Analysis: Inject a solution of the synthesized compound.

-

Quantification: Integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated as: %ee = ([Area_S - Area_R] / [Area_S + Area_R]) * 100.

Chemical Stability

Assessing the stability of a compound under various conditions is critical for determining its shelf-life and potential liabilities.

Experimental Protocol: pH Stability Assay

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 7.4, 9).

-

Incubation: Dissolve the compound in each buffer at a known concentration and incubate at a set temperature (e.g., 37 °C).

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

Quantification: Analyze the aliquots by a stability-indicating HPLC-UV method to quantify the remaining parent compound.

-

Data Analysis: Plot the percentage of remaining compound versus time to determine the degradation rate at each pH.

The following diagram outlines the process for physicochemical profiling.

Caption: A systematic approach to determining key physicochemical properties.

Conclusion

The characterization of a novel chemical entity like "this compound" is a systematic and multi-faceted process. It requires the logical application of a suite of analytical techniques, from advanced spectroscopy for structural confirmation to chromatographic and physical methods for property profiling. While this guide is based on a hypothetical molecule, the principles, workflows, and experimental protocols described herein represent a gold-standard approach in the fields of chemical research and drug discovery. Adherence to this rigorous methodology ensures the generation of a reliable, comprehensive data package that is essential for making informed decisions about the future development of any new compound.

References

As this guide is a methodological framework based on standard chemical practices rather than data on a specific, documented molecule, the references provided are to authoritative sources on the analytical techniques themselves.

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL: [Link]

-

Title: High-Resolution Mass Spectrometry and its Application in Drug Metabolism and Pharmacokinetics Source: Journal of Mass Spectrometry URL: [Link]

-

Title: Chiral Separations by High-Performance Liquid Chromatography Source: Ahuja, S. (Ed.). (2011). American Chemical Society. URL: [Link]

Technical Guide: (S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile (CAS No. 156732-12-6)

A Comprehensive Analysis for Researchers and Drug Development Professionals

Foreword

(S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile, identified by CAS number 156732-12-6, is a critical reference standard in the pharmaceutical industry. Specifically, it is recognized as Lopinavir Impurity 5, a key related substance of the antiretroviral drug Lopinavir.[1][2] The stringent control of impurities is a fundamental requirement of regulatory bodies such as the International Conference on Harmonisation (ICH), as the presence of such substances can impact the quality, safety, and efficacy of the final drug product.[3] This technical guide provides an in-depth characterization of this compound, offering valuable insights for researchers, analytical scientists, and professionals involved in the development and quality control of Lopinavir.

Chemical Identity and Physicochemical Properties

(S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile is a complex organic molecule with a stereospecific center, highlighting its role as a chiral impurity in the synthesis of Lopinavir. A thorough understanding of its chemical and physical properties is essential for its use as a reference standard in analytical methodologies.

Chemical Structure

The molecular structure of (S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile is characterized by a central pentanenitrile backbone with key functional groups, including a ketone, a tertiary amine with two benzyl substituents, and a phenyl group. The "(S)" designation indicates the stereochemistry at the chiral center.

Caption: Proposed synthetic workflow for CAS 156732-12-6.

Step-by-Step Synthetic Protocol (Hypothetical)

The following is a generalized protocol based on the synthetic chemistry of related compounds. [4]

-

N,N-Dibenzylation of L-Phenylalanine:

-

Dissolve L-Phenylalanine in a suitable alkaline aqueous solution (e.g., sodium hydroxide or potassium hydroxide).

-

Add potassium carbonate and an organic solvent such as tetrahydrofuran.

-

To this mixture, add benzyl chloride and heat the reaction to 50-80°C for 3-6 hours.

-

After reaction completion, perform an aqueous workup and extract the product, N,N-dibenzylamino-L-benzyl phenylalanine, with an organic solvent.

-

Purify the intermediate by recrystallization or column chromatography.

-

-

Condensation with Acetonitrile:

-

Dissolve the N,N-dibenzylamino-L-benzyl phenylalanine intermediate in a dry, aprotic solvent (e.g., tetrahydrofuran or methyl tert-butyl ether) under an inert atmosphere.

-

Cool the solution to 0-10°C.

-

Slowly add a strong base, such as sodium amide, followed by the addition of acetonitrile.

-

Allow the reaction to proceed for 18-22 hours at a controlled temperature.

-

Quench the reaction and perform an extractive workup to isolate the crude (S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile.

-

-

Purification:

-

The crude product is purified using silica gel column chromatography. The choice of eluent system will depend on the polarity of the compound and any byproducts. A gradient elution with a mixture of hexanes and ethyl acetate is a common starting point.

-

The purity of the collected fractions should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified solid.

-

Spectroscopic and Chromatographic Characterization

Comprehensive characterization is paramount for a reference standard. While specific spectral data for CAS 156732-12-6 is often proprietary and provided with the purchased standard, this section outlines the expected spectroscopic features and a detailed analytical method for its quantification.

Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm corresponding to the protons of the three phenyl rings. - Benzyl Protons: Signals corresponding to the benzylic CH₂ groups. - Aliphatic Protons: Signals for the CH, CH₂, and other aliphatic protons in the pentanenitrile backbone. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (typically δ > 190 ppm) for the ketone carbonyl. - Nitrile Carbon: A signal around δ 115-125 ppm for the -C≡N group. - Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm). - Aliphatic Carbons: Signals corresponding to the various sp³ hybridized carbons. |

| IR Spectroscopy | - C≡N Stretch: A sharp absorption band around 2240-2260 cm⁻¹. - C=O Stretch: A strong absorption band around 1715 cm⁻¹ for the ketone. - C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z 368.47. - Fragmentation: Expect fragmentation patterns corresponding to the loss of benzyl groups, the cyano group, and other characteristic cleavages. |

Analytical Characterization by HPLC

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for the quality control of Lopinavir and for quantifying its impurities. [5]The following protocol is a representative method for the analysis of Lopinavir and its related substances.

Caption: Workflow for HPLC analysis of Lopinavir and its impurities.

Detailed HPLC Protocol:

-

Instrumentation: A gradient HPLC system with a PDA detector. [5]* Column: YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) or equivalent C18 column. [5]* Mobile Phase:

-

Mobile Phase A: 0.02 M KH₂PO₄ buffer (pH adjusted to 2.5 with phosphoric acid). [5] * Mobile Phase B: Acetonitrile. [5]* Gradient Program: A gradient elution is typically used to achieve optimal separation of all impurities. The specific gradient will need to be optimized for the specific column and system.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 45 °C. [5]* Detection Wavelength: 210 nm. [5]* Injection Volume: 10 µL.

-

Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the Lopinavir sample in the mobile phase to a known concentration.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate results. [5]

Biological Context and Safety Information

Role as a Pharmaceutical Impurity

(S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile is not intended for therapeutic use. Its primary relevance is as a process-related impurity in the manufacturing of Lopinavir, an HIV protease inhibitor. [1][6]The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated, and their levels must be monitored and controlled to ensure the safety and efficacy of the final drug product. [3]This compound serves as a crucial reference standard for the development and validation of analytical methods to detect and quantify it in Lopinavir drug substances and products.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling (S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. [2]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. [2]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier. [7][8]

References

- Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-63.

- Chitturi, S. R., et al. (2008). Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1430-1440.

- Aquigen Bio Sciences. Lopinavir Impurity 5 | CAS No: 156732-12-6.

- Pharmaffili

- Reddy, P. R., et al. (2020). Synthesis and Characterization of Novel Analogues of Lopinavir. Asian Journal of Chemistry, 32(12), 2951-2956.

- BEPLS. (2023). A Review: Analytical Development and Validation of Lopinavir in Bulk and Pharmaceutical Dosage Form.

- Supporting Inform

- PubChem. Lopinavir | C37H48N4O5 | CID 92727.

- Cayman Chemical. (2024).

- MDPI. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.

- Google Patents. (2020).

- Thermo Fisher Scientific. (2021).

- IT Medical Team. Development and Validation of Analytical method for Lopinavir and.

- Aquigen Bio Sciences. Lopinavir Impurity 5 | CAS No: 156732-12-6.

- IJCRT.org. Method Development And Validation For The Simultaneous Determination Of Lopinavir And Ritonavir By Using Rp-Hplc.

- ScienceDirect. (2023). A Review on Analytical Techniques-Based Method Validation and Quality Standardization of Some Anti-Viral Active Pharmaceutical I.

- Sigma-Aldrich. (2024).

- Asian Publication Corporation. (2020).

- J. Org. Chem. (1997). 62, 7512-7515.

- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. 3-Phenylpentanenitrile | C11H13N | CID 83682191.

- PubChem. 3-Oxo-5-phenylpentanenitrile | C11H11NO | CID 12740364.

- Benchchem.

- SpectraBase. (-)-(2R)-2-benzyl-1-(dibenzylamino)-5-phenylpentan-3-one - Optional[Vapor Phase IR] - Spectrum.

- Mass Spectrometry: Fragment

- A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova.

- GNPS.

- Benchchem.

- ResearchGate. (2025). Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone).

- ResearchGate. (2019). (PDF) Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups.

- NIST WebBook. Butyronitrile, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)-.

Sources

- 1. Lopinavir EP Impurity G | SynZeal [synzeal.com]

- 2. Lopinavir Impurity 5 | CAS No: 156732-12-6 [aquigenbio.com]

- 3. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]

- 5. Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Abstract

Ritonavir, a potent protease inhibitor, remains a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV infection.[1] Its complex molecular architecture, featuring multiple stereocenters, presents significant challenges for chemical synthesis. This technical guide provides an in-depth analysis of a key convergent synthetic pathway, focusing on the pivotal role of the chiral intermediate, 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile . We will elucidate the mechanistic rationale behind its formation and subsequent transformation, detailing the experimental choices that enable the efficient construction of the drug's core scaffold. This document is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of advanced synthetic strategies for complex pharmaceutical agents.

The Synthetic Challenge of Ritonavir

The synthesis of Ritonavir (IUPAC Name: 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2-isopropyl-1,3-thiazol-4-yl)methyl]carbamoyl]amino-1,6-diphenylhexan-2-yl]carbamate) is a formidable task due to its structural complexity. The molecule contains five stereocenters, a complex peptidic backbone, and multiple heterocyclic moieties. The primary challenge lies in the diastereoselective synthesis of its core structure, the (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane backbone.[2] Early synthetic routes were often linear and lengthy, leading to low overall yields and significant material waste.[3] Modern approaches favor a more convergent strategy, where key fragments are synthesized independently and then coupled. The intermediate this compound is central to one such efficient, modern pathway.

The Central Intermediate: A Chiral Linchpin

The strategic selection of this compound as a key intermediate is based on several critical factors:

-

Preservation of Chirality : The synthesis begins with L-phenylalanine, a readily available and inexpensive chiral starting material. The (S)-stereocenter from L-phenylalanine is preserved throughout the initial steps and is incorporated directly into the final Ritonavir backbone.[2]

-

Robust Protecting Group Strategy : The dibenzylamino group serves as a bulky and stable protecting group for the amine functionality. This prevents unwanted side reactions during the subsequent highly basic and nucleophilic reaction steps. It is later removed efficiently via catalytic hydrogenation.[2]

-

Activated Functional Groups : The molecule features two key functional groups poised for transformation: a ketone and a nitrile. The nitrile group is an excellent electrophile for the introduction of the second phenyl group via a Grignard reaction, while the ketone is later reduced stereoselectively to form the crucial hydroxyl group of the Ritonavir core.

Synthesis of the Nitrile Intermediate: A Claisen-Type Condensation

The formation of this compound is achieved through a Claisen-type condensation reaction. The process involves the reaction of an N,N-dibenzylated L-phenylalanine ester with acetonitrile in the presence of a strong, non-nucleophilic base.[2][4]

Mechanistic Pathway

The causality behind this step is straightforward: a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is required to deprotonate the weakly acidic α-proton of acetonitrile (pKa ≈ 31).[2][4] This generates a highly nucleophilic acetonitrile carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the N,N-dibenzylamino-L-phenylalanine ester. The subsequent collapse of the tetrahedral intermediate and loss of the alkoxide leaving group yields the target β-ketonitrile.

Visualization: Formation of the Nitrile Intermediate

Caption: Fig 1. Claisen-type condensation to form the key nitrile intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis adapted from patent literature and should be performed by qualified personnel with appropriate safety measures.[2][4]

-

Under a nitrogen atmosphere, dissolve N,N-dibenzylamino-L-benzyl phenylalanine ester in a suitable anhydrous solvent (e.g., methyl tert-butyl ether).[4]

-

Add anhydrous acetonitrile to the solution.

-

Cool the reaction mixture to a low temperature (e.g., 0°C).

-

Portion-wise, add a strong base such as sodium amide or sodium hydride, maintaining the low temperature.

-

Stir the reaction mixture for several hours until TLC or HPLC analysis indicates the complete consumption of the starting ester.[4]

-

Upon completion, carefully quench the reaction with a proton source (e.g., an aqueous solution of citric acid) to neutralize the excess base.

-

Perform a standard aqueous workup, extracting the product into an organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Table: Representative Reaction Parameters

| Parameter | Value/Reagent | Rationale | Source |

| Starting Ester | N,N-Dibenzylamino-L-phenylalanine Ester | Provides the chiral center and protected amine. | [2] |

| C1 Source | Acetonitrile | Acts as the nucleophile to form the β-ketonitrile. | [2][4] |

| Base | Sodium Amide (NaNH₂) / Sodium Hydride (NaH) | Strong, non-nucleophilic base to generate the carbanion. | [2][4] |

| Solvent | Diethyl ether, Methyl tert-butyl ether, THF | Anhydrous aprotic solvent to prevent quenching of the base. | [2][4] |

| Temperature | -10°C to 15°C | Controls reaction rate and minimizes side reactions. | [2][4] |

Elaboration of the Core: The Grignard Reaction

With the nitrile intermediate in hand, the next critical step is the construction of the full 1,6-diphenylhexane backbone. This is accomplished via a Grignard reaction, where benzyl magnesium chloride is added to the nitrile.[2]

Mechanistic Pathway

The nucleophilic carbon of the benzyl Grignard reagent attacks the electrophilic carbon of the nitrile group. This forms a transient imine-magnesium salt intermediate. Upon aqueous workup, this intermediate is hydrolyzed to yield the corresponding ketone. In this specific synthesis, the product is an enamine, (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, which is a key precursor for the subsequent stereoselective reductions.[2][4]

Visualization: Grignard Reaction to Build the Backbone

Caption: Fig 2. Grignard reaction to complete the 1,6-diphenylhexane skeleton.

Experimental Protocol: Grignard Reaction

This protocol is a representative synthesis adapted from patent literature and should be performed by qualified personnel with appropriate safety measures.[2]

-

In a dry reaction flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Cool the solution in an ice bath to approximately 0-5°C.

-

Slowly add a solution of benzyl magnesium chloride (approx. 1.2-1.6 eq) dropwise, maintaining the internal temperature below 10°C.

-

Stir the reaction for 6-12 hours at the controlled temperature until the reaction is complete.[2]

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or a similar acidic workup solution.

-

Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, can be purified by recrystallization.[2]

Table: Representative Reaction Parameters

| Parameter | Value/Reagent | Rationale | Source |

| Nitrile Intermediate | This compound | The electrophile containing the first phenyl group. | [2] |

| Grignard Reagent | Benzyl Magnesium Chloride | The nucleophile that introduces the second phenyl group. | [2] |

| Molar Ratio | Nitrile : Grignard (1 : 1.2-1.6) | An excess of Grignard reagent ensures complete conversion. | [2] |

| Solvent | Diethyl ether, THF | Anhydrous aprotic solvent required for Grignard stability. | [2] |

| Temperature | -10°C to 10°C | Controls the highly exothermic reaction and prevents side products. | [2] |

| Yield | ~88% | Demonstrates the efficiency of the C-C bond formation. | [2] |

Downstream Pathway to the Ritonavir Core

The enamine-ketone product from the Grignard reaction is the direct precursor to the stereochemically complex core of Ritonavir. Its conversion involves a series of highly controlled reduction steps.

-

Stereoselective Reductions : The enamine and ketone functionalities are reduced in a two-step sequence. This often involves reagents like sodium borohydride in conjunction with methanesulfonic acid or trifluoroacetic acid, and may use a chiral inducer such as (S)-2-methyl-CBS-oxazaborolidine to establish the correct (3S) and (5S) stereocenters.[2][5]

-

Protection and Deprotection : The resulting diamino alcohol is then selectively protected (e.g., with a Boc group) before the final debenzylation step.

-

Reductive Debenzylation : The N,N-dibenzyl protecting group is removed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source like ammonium formate or hydrogen gas.[2] This unmasks the primary amine, yielding the (2S,3S,5S)-2-amino-3-hydroxy-5-tert-butoxyformamido-1,6-diphenylhexane core, ready for final coupling to complete the Ritonavir synthesis.[2]

Visualization: Overall Synthetic Workflow

Caption: Fig 3. Convergent synthetic workflow highlighting the central role of the nitrile intermediate.

Conclusion

The use of This compound represents a highly effective and strategic choice in the synthesis of Ritonavir. This intermediate serves as a critical linchpin that allows for a convergent and diastereoselective pathway. By starting from the natural chiral pool of L-phenylalanine, it preserves stereochemical integrity while its dual reactive sites—the ketone and the nitrile—provide the handles for the sequential and controlled construction of the drug's complex 1,6-diphenylhexane backbone. This approach simplifies the overall synthesis, improves yield, and exemplifies the principles of modern, efficient pharmaceutical manufacturing.

References

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]

- 3. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 4. CN106380412A - Method for synthesizing ritonavir intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

A Methodological Inquiry into the Unidentified Compound: 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile

Abstract: This technical guide addresses the inquiry into the discovery and history of the chemical entity specified as "4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile." A comprehensive search of public scientific databases, peer-reviewed literature, and patent repositories was conducted to assemble a historical and technical narrative for this compound. However, these extensive searches yielded no discernible information, suggesting that the compound is not documented in accessible scientific literature under this specific nomenclature. This guide, therefore, pivots to a methodological discussion, outlining the systematic approach that would be undertaken to characterize such a novel or uncatalogued molecule. It serves as a blueprint for researchers encountering a similarly unidentified compound, providing a framework for its synthesis, characterization, and potential application, grounded in established chemical principles.

Part 1: The Search for a Ghost in the Machine: Deconstructing the Name

The nomenclature "this compound" describes a specific stereoisomer of a pentanonitrile derivative. Let's break down the name to its constituent parts to understand its implied structure:

-

Pentanenitrile: A five-carbon chain with a nitrile (-C≡N) group at one end.

-

5-phenyl: A phenyl group attached to the fifth carbon.

-

3-oxo: A ketone group at the third carbon.

-

4-Dibenzylamino: A dibenzylamino group (two benzyl groups attached to a nitrogen atom) at the fourth carbon.

-

4S: The stereochemistry at the fourth carbon is of the 'S' configuration.

This systematic name allows for the theoretical construction of its chemical structure, which is the first step in any chemical inquiry.

Visualizing the Hypothetical Structure:

Below is a 2D representation of the molecule as described.

Caption: 2D structure of the hypothetical molecule.

Part 2: A Proposed Roadmap for Synthesis and Discovery

In the absence of a documented history, we propose a logical, multi-step workflow for the de novo synthesis and characterization of this molecule. This serves as a practical guide for researchers who might aim to create this or structurally similar compounds.

Workflow for a Novel Compound:

Caption: A generalized workflow for novel compound investigation.

Retrosynthetic Analysis and Proposed Synthetic Route

A plausible retrosynthetic analysis would disconnect the molecule at key bonds to identify readily available starting materials. A potential disconnection is at the C3-C4 bond, suggesting a Mannich-type reaction or a Michael addition as a key step.

Proposed Forward Synthesis:

-

Starting Materials: Phenylacetonitrile and a suitable cinnamaldehyde derivative could serve as precursors.

-

Key Reaction: A base-catalyzed addition of the phenylacetonitrile anion to an iminium ion formed in situ from dibenzylamine and an appropriate aldehyde.

-

Stereocontrol: The introduction of the chiral center at C4 would require an asymmetric catalyst or a chiral auxiliary to achieve the desired (S)-configuration.

-

Purification: The crude product would likely require purification by column chromatography, followed by High-Performance Liquid Chromatography (HPLC) to isolate the desired diastereomer.

Structural Elucidation

Once a pure compound is obtained, its structure must be unequivocally confirmed.

| Technique | Purpose | Expected Outcome for the Target Molecule |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C29H26N2O. |

| ¹H NMR Spectroscopy | To identify the number and types of protons and their connectivity. | Characteristic signals for the aromatic protons of the phenyl and benzyl groups, and the aliphatic chain protons. |

| ¹³C NMR Spectroscopy | To determine the number and types of carbon atoms. | Signals corresponding to the nitrile, ketone, and all other carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC) | To establish proton-proton and proton-carbon correlations, confirming the connectivity of the backbone. | Cross-peaks confirming the adjacencies of protons and their attached carbons along the pentanonitrile chain. |

| Circular Dichroism | To confirm the absolute stereochemistry at the C4 position. | A specific CD spectrum that, when compared to theoretical calculations, confirms the (S)-configuration. |

Hypothetical Biological Evaluation

Given the presence of a nitrile group and a complex backbone, this molecule could be screened for a variety of biological activities. A logical starting point would be to assess its cytotoxicity against a panel of cancer cell lines. If it shows activity, further studies could explore its mechanism of action, such as its potential to inhibit specific enzymes or disrupt protein-protein interactions.

Conclusion

While the compound "this compound" does not appear in the annals of known chemistry, its structure suggests a molecule that is synthetically accessible. This guide has provided a comprehensive, albeit theoretical, framework for its creation, identification, and initial biological evaluation. This methodological approach is universally applicable to the investigation of any novel chemical entity and underscores the systematic process of chemical discovery. Should this compound be synthesized and characterized in the future, this document may serve as a foundational reference for its anticipated properties and the experimental logic behind its investigation.

References

As no publications directly pertaining to "this compound" were found, this section remains unpopulated. A true guide would list all cited peer-reviewed articles, patents, and spectroscopic databases here.

A Technical Guide to the Biological Activity of Chiral Aminonitriles

Abstract

α-Aminonitriles are a pivotal class of organic compounds, serving not only as versatile synthetic intermediates for molecules like α-amino acids but also as core structural motifs in numerous biologically active agents.[1][2][3][4] Their significance is profoundly amplified by the element of chirality. The three-dimensional arrangement of substituents around the stereocenter dictates the molecule's interaction with chiral biological targets such as enzymes and receptors, often leading to dramatic differences in efficacy, metabolism, and toxicity between enantiomers.[5][6][7] This guide provides an in-depth exploration of the diverse biological activities exhibited by chiral aminonitriles, focusing on their mechanisms of action as enzyme inhibitors and receptor modulators. We will delve into the causality behind experimental design for assessing their activity and provide detailed, field-proven protocols for their biological evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of Chirality in Aminonitrile Bioactivity

Living systems are homochiral environments, built from L-amino acids and D-sugars.[8] This inherent chirality at the molecular level of proteins, nucleic acids, and polysaccharides means that biological targets like enzymes and receptors possess specific three-dimensional binding sites.[7] Consequently, the stereochemistry of a drug molecule is a critical determinant of its pharmacological activity.[9][10]

Enantiomers of a chiral drug, though chemically identical in an achiral environment, can exhibit vastly different behaviors in the body.[6] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity.[7][11] This principle is fundamental to modern drug design, where the development of single-enantiomer drugs is often pursued to improve therapeutic indices and simplify pharmacokinetic profiles.[6][10]

Chiral α-aminonitriles are a prime example of this paradigm. Their structure, featuring a nitrile and an amino group attached to a central carbon, makes them key pharmacophores in a range of therapeutic areas. The spatial orientation of these groups profoundly influences binding affinity and biological response.[9][11] This guide will explore the specific applications where this stereochemical control is paramount.

Synthesis of Chiral Aminonitriles: The Foundation of Bioactivity

The biological evaluation of chiral aminonitriles is predicated on the ability to produce them in enantiomerically pure forms. The Strecker reaction, first reported in 1850, remains a cornerstone for synthesizing α-aminonitriles.[12][13][14] Modern advancements have focused on asymmetric variations of this reaction to control the stereochemical outcome.

Key strategies for enantioselective synthesis include:

-

Use of Chiral Auxiliaries: Attaching a chiral moiety to the amine or aldehyde substrate directs the cyanide addition to one face of the imine intermediate, which can then be cleaved to yield the chiral aminonitrile.

-

Catalytic Asymmetric Synthesis: This is the more efficient and widely adopted approach. It involves using a chiral catalyst (either a metal complex or an organocatalyst) to create a chiral environment that favors the formation of one enantiomer over the other.[12][14][15] Organocatalysis, in particular, has gained traction as it avoids the use of potentially toxic metals, making it more suitable for pharmaceutical applications.[12][13]

The ability to reliably synthesize specific enantiomers is the critical first step that enables the systematic investigation of structure-activity relationships (SAR) and the identification of the therapeutically relevant stereoisomer.[11]

Key Biological Activities and Mechanisms of Action

Chiral aminonitriles have demonstrated a wide spectrum of biological activities, primarily by acting as inhibitors of key enzymes or modulators of receptors.

Enzyme Inhibition: A Major Therapeutic Avenue

The nitrile group in α-aminonitriles is a unique functional group that can act as a reversible covalent inhibitor or a strong hydrogen bond acceptor, often mimicking a peptide bond. This makes them particularly effective inhibitors of proteases.

One of the most successful applications of chiral aminonitriles is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4).[16] DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[17] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[16][17][18]

-

Mechanism of Action: Many DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, are chiral aminonitriles.[16] The aminonitrile moiety is designed to mimic the proline residue of natural DPP-4 substrates. The basic amino group docks into a key acidic residue pocket (S2) of the enzyme, while the nitrile group forms a reversible covalent bond with the catalytic serine (Ser630) in the active site (S1), effectively blocking the enzyme's activity.[19][20] The specific stereochemistry is crucial for optimal fitting into the active site.

The success in targeting DPP-4 has spurred research into chiral aminonitriles as inhibitors for other proteases, including:

-

Cysteine Proteases: Such as cathepsins, which are implicated in osteoporosis and inflammatory diseases.[20]

-

Viral Proteases: Essential for the replication of viruses like HIV and HCV.

Neuromodulation and CNS Activity

Chiral aminonitriles also serve as precursors to or direct modulators of central nervous system (CNS) targets. Their ability to mimic neurotransmitters allows them to interact with various receptors and transporters.

-

NMDA Receptor Modulation: Certain D-amino acids, such as D-serine and D-aspartate, are known modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal plasticity and memory.[21] Chiral aminonitriles can be designed as precursors or analogs to these modulators, offering potential therapeutic avenues for neurological disorders.

-

Adrenergic Receptor Agonism: Compounds like 2-aminotetralins, which possess a chiral aminonitrile-like structure, have been shown to act as α1-adrenoceptor agonists, influencing locomotor activity and demonstrating the potential for CNS penetration.[22]

-

Dopamine and Norepinephrine Reuptake Inhibition: The synthetic cathinone α-PVP, a chiral aminonitrile derivative, potently inhibits dopamine and norepinephrine transporters, leading to strong psychostimulant effects.[23] This highlights the potential for this chemical class to influence mood and arousal, though it also underscores the potential for abuse.[23]

Methodologies for Biological Evaluation

Assessing the biological activity of newly synthesized chiral aminonitriles requires a systematic, multi-tiered approach. The goal is to determine potency, selectivity, and mechanism of action.

Overall Drug Discovery Workflow

The process typically begins with high-throughput screening to identify initial "hits" and progresses through more detailed characterization to select lead candidates for further development.

In Vitro Enzyme Inhibition Assays

These assays are fundamental for quantifying the potency of an aminonitrile against its target enzyme. The output is typically an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Principle: This protocol describes a fluorescence-based assay. The enzyme cleaves a synthetic substrate containing a fluorophore and a quencher. Cleavage separates the two, resulting in an increase in fluorescence that can be measured over time. The inhibitor's presence will slow this rate.

-

Causality Behind Choices:

-

Substrate Concentration: The substrate concentration is typically set at or below its Michaelis-Menten constant (Km).[24][25] This ensures the assay is sensitive to competitive inhibitors, as the inhibitor will not have to compete with a saturating amount of substrate.[24]

-

Controls: Including a "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity) is crucial for data normalization and calculating percent inhibition.[26] A known, potent inhibitor should be used as a positive control to validate assay performance.[27]

-

Initial Velocity: Measurements are taken during the initial, linear phase of the reaction to ensure the observed rate is directly proportional to enzyme activity and not limited by substrate depletion or product inhibition.[24][25]

-

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

Prepare a stock solution of the target enzyme in Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of the chiral aminonitrile test compounds and a positive control inhibitor in DMSO. A common scheme is a 10-point, 3-fold serial dilution starting from 100 µM.[24][26]

-

-

Assay Plate Setup (384-well, black, flat-bottom):

-

Add 25 µL of Assay Buffer to all wells.

-

Add 1 µL of diluted test compound/control from the DMSO plate to the appropriate wells.

-

Add 10 µL of the enzyme solution to all wells except the "no enzyme" controls. Mix by gentle shaking for 1 minute.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiating the Reaction:

-

Add 15 µL of the substrate solution to all wells to start the reaction. Final volume will be 50 µL.

-

-

Data Collection:

-

Immediately place the plate in a fluorescence plate reader (e.g., Ex/Em = 340/420 nm).

-

Measure the fluorescence intensity kinetically every 60 seconds for 20-30 minutes.

-

-

Data Analysis:

-

For each well, calculate the reaction rate (slope) from the linear portion of the kinetic read.

-

Normalize the data: % Inhibition = 100 * (1 - [Rate_inhibitor - Rate_no_enzyme] / [Rate_no_inhibitor - Rate_no_enzyme]).

-

Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[24]

-

-

Cell-Based Cytotoxicity Assays

It is essential to determine if a biologically active compound is toxic to cells. This is a critical step for screening out non-specific, toxic compounds and for establishing a therapeutic window.[28][29]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[30][31] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[31]

-

Causality Behind Choices:

-

Cell Lines: Both cancerous (e.g., MCF-7, HeLa) and non-cancerous (e.g., HEK293) cell lines should be used.[30] Lower toxicity in non-cancerous cells indicates a better selectivity index, a desirable trait for therapeutic candidates.[30][31]

-

Incubation Time: A 24 to 48-hour incubation period is standard, allowing sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.[30][31]

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin) is used to confirm the cells' sensitivity to toxic insults.[28]

-

-

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the chiral aminonitrile compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" (media only) wells.

-

Incubate for 24 or 48 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Collection and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate Cell Viability (%): 100 * (Abs_compound - Abs_no_cell) / (Abs_vehicle - Abs_no_cell).

-

Plot % Viability versus log[concentration] to determine the IC50 (or GI50, the concentration for 50% growth inhibition).

-

-

Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for comparing the activity of different chiral aminonitriles.

Table 1: Comparative Biological Activity of Enantiomeric Aminonitriles against Target X

| Compound ID | Stereoisomer | Target X IC50 (nM) | MCF-7 Cytotoxicity IC50 (µM) | Selectivity Index (SI)¹ |

|---|---|---|---|---|

| AN-01a | (R)-enantiomer | 15.2 ± 2.1 | > 100 | > 6579 |

| AN-01b | (S)-enantiomer | 1850 ± 150 | > 100 | > 54 |

| AN-02a | (R)-enantiomer | 22.5 ± 3.5 | 45.1 ± 5.6 | 2004 |

| AN-02b | (S)-enantiomer | 3100 ± 240 | 89.3 ± 9.1 | 29 |

| Control | Doxorubicin | N/A | 0.8 ± 0.1 | N/A |

¹ Selectivity Index (SI) = Cytotoxicity IC50 / Target X IC50. A higher SI is desirable.

The data in Table 1 clearly demonstrates the importance of stereochemistry. For both compound pairs (AN-01 and AN-02), the (R)-enantiomer is significantly more potent against Target X than the (S)-enantiomer. This difference in potency is known as the eudismic ratio. Furthermore, AN-01a shows an excellent therapeutic window with high potency and low cytotoxicity, making it a superior lead candidate compared to AN-02a, which exhibits cytotoxicity at higher concentrations.

Conclusion and Future Outlook

Chiral aminonitriles are a versatile and powerful class of molecules in drug discovery. Their biological activity is intrinsically linked to their stereochemistry, a factor that must be controlled during synthesis and carefully evaluated in biological assays.[5][6] As demonstrated with DPP-4 inhibitors, the rational design of chiral aminonitriles can lead to highly potent and selective drugs. The protocols and workflows outlined in this guide provide a robust framework for identifying and characterizing the biological potential of novel chiral aminonitriles. Future research will likely focus on expanding the application of this privileged scaffold to new and challenging biological targets, leveraging advances in asymmetric catalysis to access ever more complex and potent therapeutic agents.[14]

References

- The importance of stereochemistry in drug action and disposition.J Clin Pharmacol.

- Organocatalytic Synthesis of α-Aminonitriles: A Review.MDPI.

- Stereochemistry in Drug Action.PMC - NIH.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.Benchchem.

- Stereochemistry in Drug Discovery and Development.Chiralpedia.

- Organocatalytic Synthesis of α-Aminonitriles: A Review.

- What is the application of stereochemistry in drug design?

- The Role Of Stereochemistry In Pharmacy.Omics.

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.MDPI.

- Organocatalytic synthesis of aminonitriles: a review.Ask this paper - Bohrium.

- Cytotoxicity Assays.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- α-Aminonitriles: From Sustainable Preparation to Applications in N

- A standard operating procedure for an enzym

- Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines.Journal of the American Chemical Society.

- Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely.Research Communities.

- Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile.PubMed.

- Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile.

- Aminonitriles as building blocks in organic chemistry.Johannes Gutenberg-Universität Mainz.

- How should I start with Enzyme-Inhibitor kinetics assay?

- Basics of Enzymatic Assays for HTS.Assay Guidance Manual - NCBI Bookshelf - NIH.

- Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability...PubMed.

- Mechanism of Action Assays for Enzymes.Assay Guidance Manual - NCBI Bookshelf - NIH.

- Strecker reaction and amino-nitriles: recent advances in their chemistry, synthesis and biological properties.Ask this paper - Bohrium.

- Can someone provide me with protocols for enzyme inhibition assay and their kinetics?

- Chirality and Biological Activity.SpringerLink.

- Chirally and chemically reversible Strecker reaction.PMC - NIH.

- Chiral analysis of amino acid neurotransmitters and neuromodul

- Cyanide-Free Enantioselective Catalytic Strategies for the Synthesis of Chiral Nitriles.

- The Chain of Chirality Transfer as Determinant of Brain Functional Laterality.

- Chirality in natural products drug discovery and development.Pharmabiz.com.

- Acute pharmacological effects of α-PVP in humans: a naturalistic observ

- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel

- Chirality and Biological Activity.

- Discovery and development of dipeptidyl peptidase-4 inhibitors.Wikipedia.

- alpha-Adrenergic agents. 3. Behavioral effects of 2-aminotetralins.PubMed.

- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter

- A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids.

- Chiral Neuronal Motility: The Missing Link between Molecular Chirality and Brain Asymmetry.MDPI.

- Scaleable catalytic asymmetric Strecker syntheses of unn

- Dipeptidyl Peptidase IV (DPP IV) Inhibitors.

- Chirality and drugs used in psychiatry: nice to know or need to know?PubMed.

- Acute pharmacological effects of α-PVP in humans: a naturalistic observ

- Acute pharmacological effects of α-PVP in humans: a naturalistic observ

Sources

- 1. [Formula: see text] -Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 5. The importance of stereochemistry in drug action and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chirality in natural products drug discovery and development [pharmabiz.com]

- 8. scitemed.com [scitemed.com]

- 9. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 10. omicsonline.org [omicsonline.org]

- 11. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 15. Chirally and chemically reversible Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 17. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 21. Chiral analysis of amino acid neurotransmitters and neuromodulators in mouse brain by CE-LIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. alpha-Adrenergic agents. 3. Behavioral effects of 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Acute pharmacological effects of α-PVP in humans: a naturalistic observational study [frontiersin.org]

- 24. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. opentrons.com [opentrons.com]

- 30. researchgate.net [researchgate.net]

- 31. ijprajournal.com [ijprajournal.com]

The β-Amino Ketone Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Foreword

The β-amino ketone moiety represents one of the most versatile and privileged scaffolds in medicinal chemistry. Its unique structural and electronic properties—a carbonyl group positioned beta to a nitrogen atom—render it an exceptional building block for creating diverse and biologically active molecules.[1][2] This structure is not a mere synthetic curiosity; it is the foundational core of numerous natural products, approved pharmaceuticals, and clinical candidates spanning a wide array of therapeutic areas.[3][4][5] From the vasodilation properties of Tolperisone to the antidiabetic efficacy of Sitagliptin, the β-amino ketone framework has consistently proven its value in translating chemical structure into therapeutic function.[3][4][5][6][7][8]